lithium 2-(2,1-benzoxazol-3-yl)acetate
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Overview
Description
Lithium 2-(2,1-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(2,1-benzoxazol-3-yl)acetate typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivativeFor example, the reaction can be carried out using lithium hydroxide in an aqueous or organic solvent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(2,1-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are commonly used in substitution reactions.
Condensation: Condensation reactions may involve reagents like aldehydes, ketones, or carboxylic acids under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Lithium 2-(2,1-benzoxazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Mechanism of Action
The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The benzoxazole moiety can interact with various enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, benzoxazole, shares the core structure but lacks the lithium and acetate groups.
2-(2,1-Benzoxazol-3-yl)acetic acid: This compound is similar but does not contain the lithium ion.
Other Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness
Lithium 2-(2,1-benzoxazol-3-yl)acetate is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced solubility, stability, or biological activity. The combination of the benzoxazole moiety with lithium and acetate groups makes it distinct from other benzoxazole derivatives .
Properties
CAS No. |
2751611-09-1 |
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Molecular Formula |
C9H6LiNO3 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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